Methylbenzoprim

Melanoma Apoptosis Cytotoxicity

Methylbenzoprim (MBP; also designated compound 19-S or NSC-382035) is a lipophilic 2,4-diamino-5-aryl-6-ethylpyrimidine that belongs to the non-classical antifolate class. Originally derived from the antimalarial drug pyrimethamine, Methylbenzoprim functions as a potent inhibitor of mammalian dihydrofolate reductase (DHFR) and has more recently been characterized as a first-in-class dual inhibitor that also directly targets thymidylate synthase (TYMS).

Molecular Formula C20H22N6O2
Molecular Weight 378.4 g/mol
CAS No. 118344-71-1
Cat. No. B052217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylbenzoprim
CAS118344-71-1
Synonymsmethylbenzoprim
Molecular FormulaC20H22N6O2
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H22N6O2/c1-3-15-18(19(21)24-20(22)23-15)14-9-10-16(17(11-14)26(27)28)25(2)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H4,21,22,23,24)
InChIKeyNUFNKYNBZYIQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylbenzoprim (CAS 118344-71-1): A Lipophilic Non-Classical Antifolate Dual TYMS/DHFR Inhibitor


Methylbenzoprim (MBP; also designated compound 19-S or NSC-382035) is a lipophilic 2,4-diamino-5-aryl-6-ethylpyrimidine that belongs to the non-classical antifolate class [1]. Originally derived from the antimalarial drug pyrimethamine, Methylbenzoprim functions as a potent inhibitor of mammalian dihydrofolate reductase (DHFR) and has more recently been characterized as a first-in-class dual inhibitor that also directly targets thymidylate synthase (TYMS) [2]. Its structural distinction from classical antifolates, such as methotrexate, enables unique target engagement and circumvention of common resistance mechanisms.

Why Pyrimethamine or 5-Fluorouracil Cannot Substitute for Methylbenzoprim in DHFR/TYMS Research


Methylbenzoprim's functional differentiation from its structural parent, pyrimethamine, and from standard-of-care TYMS inhibitors like 5-fluorouracil (5-FU), is rooted in quantifiable, mechanism-based advantages. Simply substituting Methylbenzoprim with pyrimethamine will fail to deliver the same anticancer potency due to a >20-fold difference in cytotoxicity in melanoma [1]. Substituting with 5-FU is not equivalent because Methylbenzoprim uniquely avoids the therapeutically limiting, drug-induced overexpression of TYMS that drives resistance to classical fluoropyrimidines, while maintaining a dual DHFR-inhibitory mechanism absent in 5-FU [2]. These differences are not incremental; they represent distinct pharmacological profiles that directly impact experimental outcomes and therapeutic potential.

Methylbenzoprim (118344-71-1): Quantified Differentiation Evidence Against Comparators


Superior Cytotoxic Potency Against Melanoma Cells vs. Parent Drug Pyrimethamine

In a direct head-to-head comparison using MTS viability assays across two human metastatic melanoma cell lines, Methylbenzoprim demonstrated substantially greater cytotoxic potency than its structural parent, Pyrimethamine. This quantifiable difference defines a new potency threshold for this chemical series [1].

Melanoma Apoptosis Cytotoxicity

Enhanced Antiproliferative Activity in Pancreatic Cancer and Avoidance of TYMS Overexpression vs. 5-Fluorouracil

In a panel of pancreatic cancer cell lines, Methylbenzoprim (19-S) exhibited significantly lower GI50 values compared to the standard-of-care TYMS inhibitor 5-fluorouracil (5-FU). Critically, 5-FU treatment induced a 3-fold increase in TYMS protein expression, a known drug-resistance mechanism, whereas Methylbenzoprim did not increase TYMS levels. Furthermore, Methylbenzoprim abolished colony formation in 5-FU-resistant PANC-1 cells, demonstrating activity in a chemoresistant context [1].

Pancreatic Ductal Adenocarcinoma Drug Resistance TYMS

Dual TYMS/DHFR Inhibition Mechanism Differentiating from Classical Antifolates like Methotrexate

Methylbenzoprim represents a first-in-class multifunctional non-classical antifolate that directly inhibits both thymidylate synthase (TYMS) and dihydrofolate reductase (DHFR). This contrasts with classical antifolates like methotrexate, which primarily inhibit DHFR and suppress TYMS only indirectly by depleting the 5,10-methylenetetrahydrofolate cofactor. The direct, dual-target engagement of Methylbenzoprim allows it to optimize inhibition of thymidylate biosynthesis, a feature verified by mechanistic studies and not achieved by classical antifolates [1].

Mechanism of Action Antifolates DHFR

Mammalian DHFR Selectivity Profile Divergent from Antibacterial Antifolates

Early characterization established that Methylbenzoprim is a potent inhibitor of DHFR that is more selective for the mammalian enzyme than for bacterial homologs. This selectivity profile is the inverse of antibacterial DHFR inhibitors like trimethoprim, which preferentially bind the bacterial enzyme. This makes Methylbenzoprim a cleaner tool for investigating mammalian DHFR biology in cellular contexts where bacterial contamination or bacterial enzyme interference might be a confounding factor [1].

Selectivity DHFR Species-specific

Oral Bioavailability and In Vivo Tumor Growth Inhibition in Multiple Xenograft Models

Methylbenzoprim demonstrates favorable drug-like properties enabling flexible in vivo administration. In pancreatic cancer xenograft models, it was well tolerated with equal efficacy delivered by either intraperitoneal injection or oral gavage. This contrasts with many chemotherapeutics requiring intravenous infusion [1]. This corroborates earlier findings where a low oral dose of Methylbenzoprim inhibited melanoma tumor growth in a SCID-mouse model [2].

Pharmacokinetics Xenograft Oral dosing

Optimal Research and Procurement Applications for Methylbenzoprim Based on Evidenced Differentiation


Investigating Drug Resistance in Pancreatic Ductal Adenocarcinoma (PDAC)

Methylbenzoprim is ideally suited for PDAC research programs specifically investigating the role of TYMS overexpression in acquired drug resistance. Its ability to inhibit TYMS without increasing its steady-state protein levels, in contrast to 5-FU, provides a clean tool to study thymidylate biosynthesis disruption without simultaneously activating the primary resistance feedback loop [1]. Preclinical data demonstrating survival extension in pancreatic xenograft models further validates its utility for translational studies [1].

Comparative Apoptosis and Autophagy Studies in Metastatic Melanoma

Researchers focusing on cell death mechanisms in melanoma can leverage Methylbenzoprim's well-characterized induction of both caspase-dependent apoptosis and autophagy modulation at low doses (0.8–8 µg/mL). Its dramatically higher potency compared to its parent compound pyrimethamine makes it the preferred agent for dose-response studies where the comparator drug may fail to show activity at equivalent concentrations [2].

Structural Biology of Non-Classical Antifolate-DHFR Interactions

For structural biology groups studying antifolate binding, Methylbenzoprim offers a unique conformational profile not found in classical antifolates. Its three significantly different crystallographic conformations and specific competition with both NADPH and dihydrofolate for DHFR binding provide a rich structural biology substrate. This property makes it a valuable tool for studying novel DHFR inhibitor binding modes distinct from methotrexate [3].

In Vivo Xenograft Studies Requiring Flexible Oral Dosing

Contract research organizations (CROs) and academic in vivo pharmacology labs can procure Methylbenzoprim for long-term tumor xenograft studies requiring non-invasive, oral dosing. Its demonstrated oral bioequivalence to intraperitoneal administration simplifies animal welfare protocols and better mirrors prospective oral chemotherapy regimens, providing a practical advantage over injectable-only antifolates [1].

Quote Request

Request a Quote for Methylbenzoprim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.